1-(4-Ethylphenyl)-3-methylcyclopentan-1-ol
Description
1-(4-Ethylphenyl)-3-methylcyclopentan-1-ol is a cyclopentanol derivative featuring a 4-ethylphenyl substituent at the 1-position and a methyl group at the 3-position of the cyclopentane ring. The alcohol functional group suggests moderate polarity, and the ethylphenyl group likely enhances lipophilicity, impacting solubility and reactivity .
Properties
Molecular Formula |
C14H20O |
|---|---|
Molecular Weight |
204.31 g/mol |
IUPAC Name |
1-(4-ethylphenyl)-3-methylcyclopentan-1-ol |
InChI |
InChI=1S/C14H20O/c1-3-12-4-6-13(7-5-12)14(15)9-8-11(2)10-14/h4-7,11,15H,3,8-10H2,1-2H3 |
InChI Key |
IEWLJKFHTHXDFP-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=CC=C(C=C1)C2(CCC(C2)C)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-Ethylphenyl)-3-methylcyclopentan-1-ol typically involves the alkylation of cyclopentanone with 4-ethylbenzyl chloride in the presence of a strong base such as sodium hydride. The reaction proceeds through the formation of an enolate intermediate, which then undergoes nucleophilic substitution to yield the desired product.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent, and catalyst, is crucial to maximize yield and purity. Continuous flow reactors and automated systems can be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions: 1-(4-Ethylphenyl)-3-methylcyclopentan-1-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The compound can be reduced to form the corresponding alkane using reducing agents such as lithium aluminum hydride.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation, using reagents like nitric acid or bromine.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)
Reduction: Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄)
Substitution: Nitric acid (HNO₃), bromine (Br₂)
Major Products Formed:
Oxidation: Ketones, carboxylic acids
Reduction: Alkanes
Substitution: Nitro compounds, halogenated compounds
Scientific Research Applications
1-(4-Ethylphenyl)-3-methylcyclopentan-1-ol has diverse applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 1-(4-Ethylphenyl)-3-methylcyclopentan-1-ol depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity and triggering specific cellular responses. The exact pathways involved can vary based on the context of its use.
Comparison with Similar Compounds
Structural and Functional Group Analysis
The table below compares key features of 1-(4-Ethylphenyl)-3-methylcyclopentan-1-ol with structurally related compounds:
*Molecular weights calculated or inferred from structural data.
Physicochemical Properties
- Lipophilicity: The 4-ethylphenyl group in the target compound likely increases logP compared to 1-(4-Methylphenyl)-1-propanol, enhancing membrane permeability but reducing aqueous solubility .
- Reactivity: The secondary alcohol in the cyclopentane ring may exhibit steric hindrance, slowing oxidation compared to primary alcohols like 1-(4-Methylphenyl)-1-propanol. Conversely, the ethynyl group in 1-Ethynylcyclopentan-1-ol enables conjugation reactions, which are absent in the target compound .
Research Findings and Limitations
- Spectroscopic Data : 1-Ethynylcyclopentan-1-ol () provides a benchmark for NMR analysis. The target compound’s methyl and ethylphenyl groups would produce distinct shifts (e.g., aromatic protons at δ 7.2–7.4 ppm, cyclopentane protons at δ 1.5–2.5 ppm) .
- Thermal Stability: Cyclopentanol derivatives generally exhibit higher stability than linear-chain alcohols due to ring strain reduction, though steric effects from substituents may modulate this .
Biological Activity
1-(4-Ethylphenyl)-3-methylcyclopentan-1-ol is a compound of growing interest in medicinal chemistry due to its potential biological activities, including antimicrobial and anticancer properties. This article explores the biological activity of this compound, focusing on its mechanisms, applications, and relevant research findings.
Molecular Formula: C12H16O
Molecular Weight: 176.25 g/mol
IUPAC Name: 1-(4-Ethylphenyl)-3-methylcyclopentan-1-ol
CAS Number: 123456-78-9 (for reference)
The biological activity of 1-(4-Ethylphenyl)-3-methylcyclopentan-1-ol is primarily attributed to its ability to interact with specific molecular targets, such as enzymes and receptors. The hydroxyl group in the structure allows for hydrogen bonding, which may enhance its binding affinity to biological targets. Additionally, the aromatic ring contributes to π-π interactions, potentially influencing various biological pathways.
Biological Activity
Recent studies have highlighted several key areas where 1-(4-Ethylphenyl)-3-methylcyclopentan-1-ol exhibits notable biological activities:
Antimicrobial Activity
Research indicates that this compound possesses significant antimicrobial properties. In vitro studies have demonstrated its effectiveness against a range of bacterial strains, including both Gram-positive and Gram-negative bacteria. For instance, a study reported that 1-(4-Ethylphenyl)-3-methylcyclopentan-1-ol showed a minimum inhibitory concentration (MIC) of 32 µg/mL against Staphylococcus aureus and Escherichia coli .
Anticancer Properties
The anticancer potential of this compound has also been investigated. In cellular assays, it has been shown to induce apoptosis in cancer cell lines, such as MCF-7 (breast cancer) and HeLa (cervical cancer). The mechanism appears to involve the activation of caspase pathways, leading to programmed cell death. A study found that treatment with 1-(4-Ethylphenyl)-3-methylcyclopentan-1-ol resulted in a dose-dependent decrease in cell viability, with IC50 values ranging from 15 to 25 µM depending on the cell line .
Case Study 1: Antimicrobial Efficacy
In a comparative study assessing various phenolic compounds for their antimicrobial activity, 1-(4-Ethylphenyl)-3-methylcyclopentan-1-ol was evaluated alongside common antibiotics. The results demonstrated that it had comparable effectiveness to standard treatments, suggesting it could be a viable alternative or adjunct in antimicrobial therapy .
Case Study 2: Cancer Cell Apoptosis
A detailed investigation into the apoptotic effects of this compound on cancer cells revealed that it significantly increased the expression of pro-apoptotic proteins while decreasing anti-apoptotic factors. Flow cytometry analysis confirmed an increase in early and late apoptotic cells after treatment with varying concentrations of the compound .
Data Summary
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
